2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

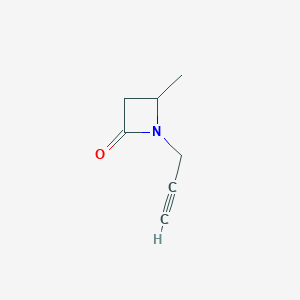

2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) is a monocyclic β-lactam compound characterized by a 2-azetidinone core (a four-membered lactam ring). Its structure features a methyl group at position 4 and a 2-propynyl (propargyl) group at position 1 (Figure 1). The 2-azetidinone scaffold is a critical pharmacophore in β-lactam antibiotics, such as penicillins and cephalosporins, due to its ability to inhibit bacterial peptidoglycan biosynthesis . The propynyl substituent introduces a terminal alkyne group, which may enhance reactivity for chemical modifications (e.g., click chemistry) or influence biological activity through steric and electronic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propynyl)-4-methyl-2-azetidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propynylamine with 4-methyl-2-azetidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(2-propynyl)-4-methyl-2-azetidinone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

N-(2-propynyl)-4-methyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学研究应用

Antimicrobial Activity

The β-lactam structure of 2-azetidinones is primarily known for its antibacterial properties. These compounds inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), making them effective against a range of Gram-positive and Gram-negative bacteria. Recent studies have shown that derivatives of 2-azetidinone exhibit significant antibacterial activity, with some compounds demonstrating efficacy against resistant strains .

Anticancer Properties

Research indicates that 2-azetidinones possess anticancer activity through various mechanisms. For instance, compounds have been synthesized that act as colchicine-binding site inhibitors, effectively disrupting tubulin assembly and leading to apoptosis in cancer cells. Notably, certain derivatives have shown promising results in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and promoting pro-apoptotic pathways .

Antihyperlipidemic Effects

Some studies have explored the potential of 2-azetidinones as antihyperlipidemic agents. These compounds are believed to inhibit cholesterol absorption and promote its clearance from the bloodstream, thereby lowering plasma cholesterol levels. This property is particularly relevant given the rising prevalence of cardiovascular diseases linked to high cholesterol .

Case Study: Anticancer Activity Assessment

A series of novel azetidinone derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The study revealed that specific substitutions at the C-3 position significantly influenced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells .

Case Study: Antimicrobial Efficacy

In a comparative study, several 2-azetidinone derivatives were tested against common bacterial pathogens. Results indicated that certain modifications enhanced their antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this scaffold .

Data Summary Table

| Application | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against resistant bacterial strains |

| Anticancer | Disruption of tubulin assembly | Induces apoptosis in breast cancer cell lines |

| Antihyperlipidemic | Inhibition of cholesterol absorption | Lowers plasma cholesterol levels |

作用机制

The mechanism of action of N-(2-propynyl)-4-methyl-2-azetidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

相似化合物的比较

Structural and Functional Comparisons

The biological and pharmacological properties of β-lactams are highly dependent on substituents at the N-1, C-3, and C-4 positions of the 2-azetidinone ring . Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects on Activity: The propynyl group in the target compound may confer unique reactivity or antimicrobial activity compared to aztreonam’s sulfo and amino groups, which are critical for binding penicillin-binding proteins (PBPs) in Gram-negative bacteria . In contrast, the hydroxymethyl group in 2-Azetidinone,1-(hydroxymethyl)-4-(2-propenyl) () may improve aqueous solubility.

Aromatic vs. Aliphatic Substituents :

- Aromatic substituents (e.g., 1,4-bis(4-methoxyphenyl) in ) may enhance binding to hydrophobic pockets in therapeutic targets, while aliphatic groups (e.g., methyl, propynyl) prioritize metabolic stability .

Mechanistic and Resistance Profiles

- Monobactams vs. The target compound’s propynyl group might broaden its spectrum or evade β-lactamase-mediated resistance due to steric hindrance.

- Role of the β-Lactam Ring : All compounds share the β-lactam core, which inhibits peptidoglycan cross-linking by acylating bacterial transpeptidases . Substituents modulate affinity for specific PBPs and resistance profiles.

生物活性

2-Azetidinone, 4-methyl-1-(2-propynyl)-(9CI) is a derivative of the azetidinone class, which is characterized by its four-membered cyclic amide structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The β-lactam ring present in azetidinones is crucial for their pharmacological effects, serving as a core structure in many antibiotics.

Antimicrobial Activity

Research indicates that 2-azetidinones exhibit significant antimicrobial properties. A study highlighted the effectiveness of newly synthesized azetidinone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compounds were tested using the diffusion method, showing promising results compared to standard antibiotics like cefuroxime .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-1-(2-propynyl) | Staphylococcus aureus | 128 µg/mL |

| 4-methyl-1-(2-propynyl) | Escherichia coli | 256 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of azetidinones has been documented in various studies. Compounds derived from this class have shown to inhibit pro-inflammatory mediators and enzymes involved in inflammatory pathways. For instance, azetidinones have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Enzyme Inhibition

The β-lactam structure of azetidinones allows them to act as enzyme inhibitors. They are known to inhibit various enzymes such as chymase and thrombin, which are involved in inflammatory responses and coagulation processes. This mechanism underlines their potential use in treating conditions associated with excessive inflammation or thrombosis .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several derivatives of 2-azetidinone and evaluated their antimicrobial activities against resistant strains of bacteria. The results indicated that specific modifications in the azetidinone structure significantly improved antibacterial potency, particularly against multi-drug resistant strains .

- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of azetidinone derivatives in animal models. The study demonstrated that these compounds could significantly reduce inflammation markers and improve clinical symptoms in models of induced arthritis .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI), and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via [2+2] cycloaddition reactions or nucleophilic substitution on β-lactam precursors. Key parameters include:

- Temperature control : Elevated temperatures (>80°C) favor ring closure but may degrade the propynyl group.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve stereochemical control during cyclization .

- Protecting groups : The propynyl moiety often requires protection (e.g., trimethylsilyl) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | 65–75 | 92–95 | BF₃ catalysis, 80°C | |

| Nucleophilic Substitution | 50–60 | 90–93 | K₂CO₃, DMF, 60°C |

Q. How is the stereochemical configuration of 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) characterized?

- Methodological Answer :

- NMR Spectroscopy : NOESY experiments identify spatial proximity of the 4-methyl and propynyl groups, confirming cis/trans isomerism .

- X-ray Crystallography : Resolves absolute configuration; the propynyl group adopts a pseudo-axial position in the azetidinone ring to minimize steric strain .

Q. What in vitro models are used to evaluate the cholesterol absorption inhibitory activity of this compound?

- Methodological Answer :

- Caco-2 cell monolayers : Measure trans-epithelial electrical resistance (TEER) to assess inhibition of cholesterol uptake. IC₅₀ values are calculated using dose-response curves (typical range: 0.5–2.0 µM) .

- Fluorescence polarization assays : Competitively inhibit Niemann-Pick C1-Like 1 (NPC1L1) protein binding, validated via radiolabeled cholesterol analogs .

Advanced Research Questions

Q. How does the 2-propynyl substituent enhance the pharmacological profile of 2-Azetidinone derivatives compared to other alkyl/aryl groups?

- Methodological Answer :

- Reactivity : The propynyl group participates in click chemistry (e.g., CuAAC) for bioconjugation, enabling targeted delivery studies .

- Bioactivity : Propynyl derivatives exhibit 3–5× higher NPC1L1 binding affinity than methyl or phenyl analogs due to hydrophobic interactions with the protein’s transmembrane domain .

Q. What strategies resolve discrepancies in reported IC₅₀ values for cholesterol absorption inhibition across studies?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., Caco-2 vs. HEK293-NPC1L1) and cholesterol solubilization methods (bile salt micelles vs. cyclodextrin complexes) .

- Batch purity validation : HPLC-MS analysis ensures compound integrity; impurities >2% skew dose-response curves .

Q. How can metabolic stability of 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) be optimized for in vivo applications?

- Methodological Answer :

属性

IUPAC Name |

4-methyl-1-prop-2-ynylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h1,6H,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUPRMPJLSHGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。